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Introduction to Acetyl-CoA Carboxylase (ACC)
Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. It
exists in two main isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the
cytoplasm of lipogenic tissues like the liver and adipose tissue, where it catalyzes the first
committed step in fatty acid synthesis. ACC2 is found on the outer mitochondrial membrane,
predominantly in oxidative tissues such as the heart and skeletal muscle. Its product, malonyl-
CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling
the rate of fatty acid oxidation. This central role in lipid metabolism makes both ACC isoforms

attractive therapeutic targets for a range of metabolic disorders, including obesity, type 2
diabetes, and non-alcoholic fatty liver disease (NAFLD).

This guide provides a comparative overview of two ACC inhibitors: hACC2-IN-1 and PF-
05175157, with a focus on their biochemical potency and available experimental data. Due to
the limited publicly available information on hACC2-IN-1, this guide will primarily detail the
extensive characterization of PF-05175157 as a reference for a potent ACC inhibitor, while
presenting the currently known data for hACC2-IN-1.

PF-05175157: A Broad-Spectrum ACC Inhibitor
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PF-05175157 is a well-characterized, potent, and broad-spectrum inhibitor of both ACC1 and
ACC2.[1][2] It has been investigated in preclinical and clinical studies for various metabolic

indications.
Cellular
. ACC1IC50 ACC2 IC50
Parameter Species Potency
(nM) (nM)
(EC50, nM)
PF-05175157 Human 27.0 33.0 -
30 (in rat
Rat 23.5 50.4 hepatocytes)[1]

[2]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity
by 50%. EC50 in this context refers to the concentration required to inhibit malonyl-CoA
formation by 50% in a cellular assay.

In Vitro and In Vivo Data for PF-05175157

In Vitro Metabolism: Studies in rat, dog, and human liver microsomes have shown that PF-
05175157 is not significantly metabolized.[1][2] It is also stable in human hepatocyte
incubations, with minimal metabolism observed by recombinant human CYP3A4 and CYP3A5,
suggesting it is a substrate for these enzymes.[1][2]

In Vivo Pharmacokinetics and Pharmacodynamics in Rats:

e Pharmacokinetics: Following intravenous administration (1 mg/kg) in rats, dogs, and
monkeys, PF-05175157 exhibited low plasma clearance.[2] Oral administration (3 mg/kg) in
rats and dogs resulted in good bioavailability of 40% and 54%, respectively.[2]

e Pharmacodynamics: Acute oral administration of PF-05175157 in lean Sprague Dawley rats
led to a dose-dependent reduction in malonyl-CoA levels in both skeletal muscle and liver.[1]
At the highest doses, malonyl-CoA levels were reduced by 76% in quadriceps and 89% in
the liver.[1]
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hACC2-IN-1: A Potent hACC2 Inhibitor

hACC2-IN-1 is described as a potent inhibitor of human acetyl-CoA carboxylase 2 (hACC2).[3]
It has been suggested as a tool compound for obesity research.[3]

: . E

Cellular
Parameter Species ACC11IC50 ACC2 IC50 Potency
(EC50)
Data not Data not
hACC2-IN-1 Human 2.5 uM
available available

Currently, there is a significant lack of publicly available data for hAACC2-IN-1 regarding its
selectivity against ACC1, its effects in cellular and in vivo models, and its pharmacokinetic
properties.

Experimental Protocols
In Vitro ACC Inhibition Assay (General Protocol)

A common method to determine the IC50 of ACC inhibitors is a radiometric assay. This assay
measures the incorporation of [**C]bicarbonate into malonyl-CoA.

Materials:

Purified recombinant human ACC1 and ACC2 enzymes

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgClz, 2 mM DTT, 0.01% Triton X-100)

Substrates: Acetyl-CoA, ATP, and [**C]bicarbonate

Inhibitor compounds (hACC2-IN-1, PF-05175157) dissolved in DMSO

Scintillation vials and scintillation fluid

Microplate reader (scintillation counter)
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Procedure:

Prepare serial dilutions of the inhibitor compounds in DMSO.

» In a microplate, add the assay buffer, acetyl-CoA, and the inhibitor at various concentrations.
« Initiate the reaction by adding the ACC enzyme and a mixture of ATP and [**C]bicarbonate.
 Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

« Stop the reaction by adding an acid (e.g., perchloric acid).

o Transfer the reaction mixture to a scintillation vial.

o Evaporate the unincorporated [**C]bicarbonate.

e Add scintillation fluid and measure the radioactivity using a scintillation counter.

o Calculate the percentage of inhibition for each inhibitor concentration and determine the
IC50 value by fitting the data to a dose-response curve.

In Vivo Malonyl-CoA Measurement in Rodent Tissues (as
performed with PF-05175157)

This protocol describes the procedure to assess the in vivo efficacy of an ACC inhibitor by
measuring the levels of its direct product, malonyl-CoA, in tissues.

Animals:
e Male Sprague Dawley rats
Procedure:

¢ Administer the ACC inhibitor (e.g., PF-05175157) or vehicle control to the rats via oral
gavage at various doses.[2]

o After a specific time point (e.g., 1 hour post-dose), euthanize the animals.[1]
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» Rapidly collect tissues of interest (e.qg., liver and skeletal muscle) and immediately freeze-
clamp them in liquid nitrogen to halt metabolic activity.[1]

o Store the frozen tissues at -80°C until analysis.
e For analysis, homogenize the frozen tissue in an appropriate extraction buffer.
o Centrifuge the homogenate to remove proteins and cellular debris.

e Analyze the supernatant for malonyl-CoA content using a suitable method, such as high-
performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

o Quantify the malonyl-CoA levels and compare the levels in the treated groups to the vehicle
control group to determine the percentage of reduction.

Signaling Pathway and Experimental Workflow
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Caption: ACC Signaling Pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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